molecular formula C7H17NO5S B1195656 2-Hydroxy-3-((1-hydroxy-2-methylpropan-2-yl)amino)propane-1-sulfonic acid CAS No. 68399-79-1

2-Hydroxy-3-((1-hydroxy-2-methylpropan-2-yl)amino)propane-1-sulfonic acid

Cat. No. B1195656
CAS RN: 68399-79-1
M. Wt: 227.28 g/mol
InChI Key: ACERFIHBIWMFOR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonic acids often involves reactions with sulfur dioxide in aqueous ethanol medium, producing compounds such as (±)-(2-hydroxyalkylamino)-phenyl(isopropyl)methanesulfonic acids. A notable reaction includes the interaction of 2-(N-isopropylidene)amino-2-methylpropanol with sulfur dioxide, leading to the formation of compounds with sulfonic acid groups (Gryaznov et al., 2010).

Molecular Structure Analysis

The molecular structure of related sulfonic acids can be elucidated using X-ray diffraction methods. For example, the structure of (±)-(2-hydroxyethylamino)phenylmethanesulfonic acid was determined, highlighting the detailed arrangement of atoms and bonds within such molecules (Gryaznov et al., 2010).

Chemical Reactions and Properties

Compounds similar to 2-Hydroxy-3-((1-hydroxy-2-methylpropan-2-yl)amino)propane-1-sulfonic acid engage in various chemical reactions. For instance, the sulfonation reactions involving sulfur trioxide and organic compounds, indicating a method to introduce sulfonic acid groups into complex molecules, enhancing their solubility and chemical reactivity (Ansink & Cerfontain, 2010).

Physical Properties Analysis

The physical properties of sulfonic acids and their derivatives can be significantly influenced by their molecular structure. For example, the solubility of these compounds in water and their phase behavior in different conditions are critical parameters. Studies on related zwitterionic materials show that minor variations in the molecular structure can profoundly affect solubility and thermoresponsive behavior in aqueous solutions (Hildebrand et al., 2016).

Scientific Research Applications

  • Antimicrobial Activity : One study synthesized and evaluated quaternary ammonium salts containing sulfonate groups for antimicrobial and antifungal activities. Among the synthesized compounds, one exhibited high activity against Gram-positive bacteria, Gram-negative bacteria, and fungi (Fadda, El-Mekawy, & AbdelAal, 2016).

  • Complexation with Metal Ions : Research has explored the interaction of zwitterionic buffers (including variants of the compound ) with divalent transition metal ions. This study is significant for biochemical and physiological research (Taha, Saqr, & Ahmed, 2007).

  • Enhanced Solubility and Optics in Molecular Complexes : A study reported the formation of molecular complexes based on the sulfonate-pyridinium interaction, leading to enhanced optical behavior and solubility of the products, which is significant for various chemical applications (Ahmad, Ganie, & Dar, 2020).

  • Stability Constants in Metal Complexes : The influence of this compound on systems containing copper(II) was studied, revealing that it can significantly decrease Cu2+ concentration by forming complexes. This study is crucial for understanding the stability constants in such systems (Machado, Cukrowski, & Soares, 2003).

  • GABAB Receptor Antagonists : Another study synthesized 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, identifying specific antagonists of GABA at the GABAB receptor. This research contributes to the understanding of neurochemistry and potential drug development (Hughes & Prager, 1997).

  • Buffer Interactions in Biochemical Solutions : The solubilities and transfer free energies of various buffers, including this compound, were studied in aqueous ethanol solutions. This research is significant for understanding buffer interactions in biochemical solutions (Taha & Lee, 2010).

properties

IUPAC Name

2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)amino]propane-1-sulfonic acid
Source PubChem
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InChI

InChI=1S/C7H17NO5S/c1-7(2,5-9)8-3-6(10)4-14(11,12)13/h6,8-10H,3-5H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACERFIHBIWMFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC(CS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO5S
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DSSTOX Substance ID

DTXSID60887354
Record name 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]-
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Molecular Weight

227.28 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid
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Product Name

2-Hydroxy-3-((1-hydroxy-2-methylpropan-2-yl)amino)propane-1-sulfonic acid

CAS RN

68399-79-1
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Record name 3-((1,1-Dimethyl-2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid
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Record name 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]-
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Record name 1-Propanesulfonic acid, 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]-
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Record name 2-hydroxy-3-[(2-hydroxy-1,1-dimethylethyl)amino]propanesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Baumgartner, S Großhans, J Schütz, S Suhm… - … of pharmaceutical and …, 2016 - Elsevier
In the biopharmaceutical industry it is mandatory to know and ensure the correct protein phase state as a critical quality attribute in every process step. Unwanted protein precipitation or …
Number of citations: 16 www.sciencedirect.com
WD Obregón, D Lufrano, CS Liggieri, SA Trejo… - Planta, 2011 - Springer
Araujiain aII, the protease with highest specific activity purified from latex of Araujia angustifolia (Apocynaceae), shows optimum proteolytic activity at alkaline pH, and it is completely …
Number of citations: 9 link.springer.com

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